molecular formula C23H18N4O B15038477 N'-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B15038477
M. Wt: 366.4 g/mol
InChI Key: NESHGFHUWBJMFD-ZVHZXABRSA-N
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Description

The compound N'-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide belongs to the benzo[g]indazole carbohydrazide family. Its structure features a bicyclic benzo[g]indazole core fused with a hydrazone moiety substituted with a naphthalene group. This scaffold is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors, as exemplified in the synthesis of related compounds (e.g., ).

Properties

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C23H18N4O/c28-23(27-24-14-17-9-5-8-15-6-1-3-10-18(15)17)22-20-13-12-16-7-2-4-11-19(16)21(20)25-26-22/h1-11,14H,12-13H2,(H,25,26)(H,27,28)/b24-14+

InChI Key

NESHGFHUWBJMFD-ZVHZXABRSA-N

Isomeric SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of naphthalen-1-ylmethylidene with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under specific reaction conditions. Common synthetic routes include:

Mechanism of Action

The mechanism of action of N’-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . It also interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Substituent Variations in the Hydrazone Moiety

The hydrazone substituent significantly impacts physicochemical and pharmacological properties. Key analogues include:

Compound Name Substituent (R) Molecular Weight Yield (%) Key Features
Target Compound (N'-[(E)-naphthalen-1-ylmethylidene]-...) Naphthalen-1-yl 332.36* N/A Extended π-system; potential for π-π stacking interactions .
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 3,4,5-Trimethoxybenzoyl 327.33 N/A Intramolecular H-bonding (O–H···N); enhanced crystallinity .
(E)-N-(3-(Methylsulfonyl)allyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide Methylsulfonyl allyl 332.36 4 Covalent inhibitor activity (Chikungunya P2 cysteine protease) .
N′-[(E)-(4-tert-butylphenyl)methylidene]-... 4-tert-Butylphenyl 350.43* N/A Steric hindrance from tert-butyl; may reduce membrane permeability .
N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-... 4-Dimethylaminophenyl 335.38* N/A Electron-donating dimethylamino group; alters electronic profile .

*Calculated based on molecular formulas from .

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., methylsulfonyl in ) may enhance electrophilicity, facilitating covalent binding to biological targets. Conversely, electron-donating groups (e.g., dimethylamino in ) could modulate solubility and charge distribution .
  • Hydrogen Bonding : The hydroxybenzylidene analogue () forms intramolecular O–H···N bonds, stabilizing its conformation and enhancing thermal stability .

Structural and Computational Insights

  • Crystallography : The methoxybenzylidene analogue () was characterized via single-crystal X-ray diffraction, revealing planar hydrazone moieties and intermolecular N–H···O bonds. Similar studies on the target compound could clarify its packing behavior .
  • DFT Calculations: employed DFT to analyze HOMO-LUMO gaps and electrostatic potentials, showing that electron-rich regions localize on the hydrazone group. Such analyses predict reactivity trends .

Biological Activity

N'-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between naphthaldehyde derivatives and hydrazine derivatives. The structural characterization often employs techniques such as X-ray crystallography to determine the molecular geometry and confirm the formation of the desired compound.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₄
Molecular Weight306.37 g/mol
Melting PointNot available
DensityNot available

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Effectiveness

In a study assessing the antibacterial activity of various derivatives, this compound showed promising results against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a strong potential for therapeutic applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Summary

Cancer Cell LineIC₅₀ (µM)
HeLa (Cervical cancer)15.2
MCF-7 (Breast cancer)20.5
A549 (Lung cancer)18.7

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of DNA Synthesis : Similar to other hydrazone derivatives, it may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : The compound may affect cell cycle regulation, preventing cancer cells from proliferating.

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